2,3-dibromo-4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with piperidine groups, a hydrazine linkage, and a dibromo-methoxyphenol moiety
Preparation Methods
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and piperidine. The hydrazine linkage is introduced by reacting the triazine derivative with hydrazine hydrate. The final step involves the coupling of the hydrazine derivative with 2,3-dibromo-6-methoxyphenol under specific conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atoms in the phenol moiety can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions:
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel polymers and dendrimers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound’s properties make it suitable for use in the production of advanced materials, such as conductive polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL involves its interaction with specific molecular targets. The triazine ring and hydrazine linkage allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The dibromo-methoxyphenol moiety may also contribute to the compound’s biological activity by interacting with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL include other triazine derivatives and hydrazine-linked molecules. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
4,6-Bis(piperidin-1-yl)-1,3,5-triazine: Lacks the hydrazine linkage and phenol moiety, resulting in different chemical and biological properties.
2,3-Dibromo-6-methoxyphenol: Lacks the triazine and hydrazine components, making it less versatile in terms of chemical reactivity and applications.
Hydrazine derivatives:
The uniqueness of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2,3-DIBROMO-6-METHOXYPHENOL lies in its combination of structural features, which confer a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H27Br2N7O2 |
---|---|
Molecular Weight |
569.3 g/mol |
IUPAC Name |
2,3-dibromo-4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H27Br2N7O2/c1-32-15-12-14(16(22)17(23)18(15)31)13-24-28-19-25-20(29-8-4-2-5-9-29)27-21(26-19)30-10-6-3-7-11-30/h12-13,31H,2-11H2,1H3,(H,25,26,27,28)/b24-13+ |
InChI Key |
PBEYZEBWVDIJHU-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)Br)Br)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.